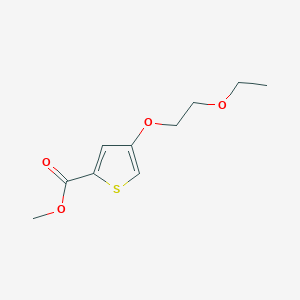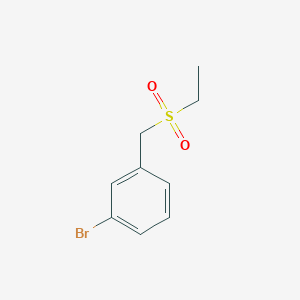
Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a methyl ester group at the second position of the thiophene ring and a 2-ethoxyethoxy substituent at the fourth position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions.
Addition of the 2-Ethoxyethoxy Group: The 2-ethoxyethoxy group can be introduced through nucleophilic substitution reactions, where an appropriate ethoxyethanol derivative reacts with the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions are common in thiophene chemistry.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated thiophenes.
Scientific Research Applications
Chemistry: Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate is used as a building block in the synthesis of more complex thiophene derivatives. It serves as a precursor in the development of organic semiconductors and conductive polymers .
Biology and Medicine: Thiophene derivatives, including this compound, exhibit various biological activities. They are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents .
Industry: In the industrial sector, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The presence of the thiophene ring allows for π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
- Methyl thiophene-2-carboxylate
- 4-Methyl-2-carboxaldehyde-thiophene
- Methyl benzo[b]thiophene-2-carboxylate
Comparison: Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate is unique due to the presence of the 2-ethoxyethoxy substituent, which imparts distinct electronic and steric properties. This differentiates it from other thiophene derivatives, enhancing its suitability for specific applications in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C10H14O4S |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H14O4S/c1-3-13-4-5-14-8-6-9(15-7-8)10(11)12-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
DYOOWRSDUSCECX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CSC(=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)
![5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067087.png)



![1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl-](/img/structure/B12067108.png)
![Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride](/img/structure/B12067109.png)
![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline](/img/structure/B12067123.png)


![Benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]-](/img/structure/B12067149.png)

